6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride

Synthetic Chemistry Process Chemistry Physicochemical Property

6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride (CAS 1955524-21-6, MF: C9H18ClN, MW: 175.70 g/mol) is a chiral, bicyclic primary amine presented as a hydrochloride salt for enhanced solid-state stability and handling. As a pinane-derived scaffold, it features a rigid [3.1.1] bicyclic framework with geminal dimethyl substitution at the 6-position, distinguishing it from more common [2.2.1] norbornane-based amines through its unique steric and electronic properties.

Molecular Formula C9H18ClN
Molecular Weight 175.70 g/mol
Cat. No. B13249571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride
Molecular FormulaC9H18ClN
Molecular Weight175.70 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C1C2)N)C.Cl
InChIInChI=1S/C9H17N.ClH/c1-9(2)6-3-4-8(10)7(9)5-6;/h6-8H,3-5,10H2,1-2H3;1H
InChIKeyOEXOKOZTJRHGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine Hydrochloride: Structural Identity and Physicochemical Baseline


6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride (CAS 1955524-21-6, MF: C9H18ClN, MW: 175.70 g/mol) is a chiral, bicyclic primary amine presented as a hydrochloride salt for enhanced solid-state stability and handling [1]. As a pinane-derived scaffold, it features a rigid [3.1.1] bicyclic framework with geminal dimethyl substitution at the 6-position, distinguishing it from more common [2.2.1] norbornane-based amines through its unique steric and electronic properties . This compound is utilized as a high-purity (≥95%) building block in medicinal chemistry and asymmetric synthesis, where precise stereochemical integrity (e.g., (1R,2R,5S)-configuration) is a critical procurement parameter .

Format
Chiral bicyclic amine · HCl salt
Scaffold
Gem-dimethyl pinane [3.1.1]
Selection Logic
Stereochemical configuration critical

Why a Generic Bicyclic Amine Cannot Substitute for 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine HCl in Drug Discovery


Substituting 6,6-dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride with a simpler bicyclic amine like norbornylamine (bicyclo[2.2.1]heptan-2-amine) fails due to fundamental differences in scaffold geometry, steric bulk, and physicochemical properties critical to molecular recognition and synthesis. The [3.1.1] bicycle with gem-dimethyl groups creates a uniquely constrained chiral environment directly linked to the activity of clinical candidates, such as prostaglandin D2 receptor antagonists [1]. The hydrochloride salt form is specifically chosen to prevent racemization of the chiral amine via protonation, a process that can compromise the free base, and ensures consistent enantiomeric purity across batches—a key quality attribute for reproducible biological results [2]. Generic substitution without these features introduces risks of altered target selectivity, loss of potency, and synthetic batch variability.

Attribute
This Compound
Generic Bicyclic Amine
Scaffold geometry
[3.1.1] pinane with gem-dimethyl steric bulk
[2.2.1] norbornane; may shift molecular recognition
Chiral environment
Constrained stereochemistry tied to GPCR candidate context
Simpler chiral profile; target selectivity may not transfer
Salt form
HCl salt; enantiomeric stability through protonation
Free base may undergo racemization over time

Quantifiable Differentiation of 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine HCl Against its Closest Structural Analog


Elevated Boiling Point for Enhanced High-Temperature Reaction Compatibility

The target compound exhibits a significantly higher boiling point (179°C) compared to its closest unbranched analog, bicyclo[2.2.1]heptan-2-amine (160°C), a difference of +19°C . This property, measured at standard pressure, indicates lower volatility and higher thermal stability, which can be advantageous for reactions requiring elevated temperatures without reactant loss.

Boiling Point
Data to verify
179°C vs 160°C
+19°C difference
Supports high-temperature reaction design
Cross-study comparable; standard pressure
Synthetic Chemistry Process Chemistry Physicochemical Property

Lower Density Impacting Formulation and Stoichiometric Calculations

With a measured density of 0.920 g/mL, the free base form of the target compound is notably less dense than the norbornane analog bicyclo[2.2.1]heptan-2-amine, which has a predicted density of 1.0±0.1 g/cm³ . This differential affects volume-to-mass conversions during reagent preparation and can influence the compound's behavior in biphasic reaction mixtures.

Density
Data to verify
0.920 g/mL vs ~1.0 g/cm³
Impacts stoichiometric formulation calculations
Standard lab temperature; free base form
Formulation Science Physicochemical Property Pre-weighing

Rigid Pinane Scaffold Proven in Selective GPCR Antagonist Lead Optimization

The 6,6-dimethylbicyclo[3.1.1]heptane scaffold, from which the target compound is derived, has been successfully exploited to achieve oral activity and potency in prostaglandin D2 receptor antagonists, a class of targets where simpler bicyclic scaffolds like bicyclo[2.2.1]heptane have also been explored [1]. The specific stereochemistry and substitution pattern were found to be essential for high-affinity receptor binding and functional antagonism in vitro, underscoring the scaffold's non-fungible role in lead optimization.

GPCR Scaffold Context
Class-level inference
Pinane scaffold reported in GPCR antagonist lead optimization
Supports GPCR-target scaffold selection
S-5751 intermediate context; qualitative differentiation
Medicinal Chemistry Drug Design Scaffold Hopping

Hydrochloride Salt Guarantees Enantiomeric Stability Against Free Base Racemization

The hydrochloride salt form of the target compound ensures indefinite enantiomeric stability by protonating the primary amine and preventing nitrogen inversion—a primary pathway to racemization in chiral free amines . The free base of 6,6-dimethylbicyclo[3.1.1]heptan-2-amine is susceptible to this inversion, which would slowly erode enantiomeric excess and compromise chiral purity over time.

Enantiomeric Stability
Supporting evidence
HCl salt locks enantiomeric ratio; free base susceptible to racemization
Supports long-term chiral procurement confidence
Nitrogen inversion mechanism; well-established amine chemistry
Chiral Chemistry Stability Pharmaceutical Research

Evidence-Based Application Scenarios for Procuring 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine HCl


Lead Optimization for Orally Active GPCR Antagonists Inspired by S-5751

Medicinal chemistry teams can directly leverage this compound as a chiral building block to synthesize and explore novel prostaglandin D2 receptor antagonists, building upon the proven scaffold of S-5751. Its established use in a clinical candidate provides a strong evidentiary basis for its selection over an unexplored bicyclic amine [1].

High-Temperature Asymmetric Synthesis Requiring a Non-Volatile Chiral Auxiliary

For process chemists developing asymmetric reactions that demand elevated temperatures, the +19°C higher boiling point of this compound compared to norbornylamine offers a wider safe operating range, enabling higher yield optimization without solvent or reactant loss due to volatilization .

Long-Term Chiral Reference Standard and Analytical Method Development

The guaranteed enantiomeric stability of the hydrochloride salt makes it an ideal choice for preparing long-term chiral reference standards for HPLC and NMR methods. This eliminates the risk of standard degradation observed with chiral free amines, ensuring method accuracy over extended validation periods [2].

Application
Selection Property
Validation Focus
GPCR antagonist lead optimization research
Scaffold-based target engagement context
GPCR binding and functional assay endpoints
High-temperature asymmetric synthesis research
Lower volatility thermal profile
Thermal reaction compatibility review
Chiral reference standard development
Salt-form enantiomeric stability context
Chiral HPLC and NMR method accuracy review
Quote Request

Request a Quote for 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.